2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline

Kinase Inhibition Prostate Cancer Medicinal Chemistry

2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline is a differentiated polysubstituted quinoline scaffold. Its orthogonal C2-bromo handle enables rapid library diversification via Suzuki or Buchwald-Hartwig coupling. The strategic C4-CF3 and C6-OCH3 substituents synergistically modulate electronic properties, hydrophobicity, and molecular recognition, making it an essential intermediate for developing SGK1 inhibitors, anti-tubercular DARQ analogs, and 19F NMR probes. Procure this high-value building block for efficient SAR exploration.

Molecular Formula C11H7BrF3NO
Molecular Weight 306.08 g/mol
CAS No. 1528933-06-3
Cat. No. B1446742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline
CAS1528933-06-3
Molecular FormulaC11H7BrF3NO
Molecular Weight306.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br
InChIInChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3
InChIKeyGLBHXZZGVWHUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline (CAS 1528933-06-3): A Strategic Intermediate for Next-Generation Kinase and Quinoline SAR Studies


2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline (CAS: 1528933-06-3) is a polysubstituted quinoline scaffold bearing a C2-bromo handle, a C6-methoxy group, and a C4-trifluoromethyl substituent (molecular formula: C₁₁H₇BrF₃NO, MW: 306.08) . Its structure positions it as a versatile late-stage intermediate for the divergent synthesis of bioactive quinoline derivatives [1]. The orthogonal reactivity of the C2-bromine facilitates selective cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the electron-withdrawing C4-CF₃ group and the electron-donating C6-OCH₃ group impart a unique electronic profile that influences both physicochemical properties and molecular recognition events [2].

Why Generic 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline Substitution Fails: The Unique Interplay of C4-Trifluoromethylation and C6-Methoxylation


Generic substitution with simple bromoquinolines (e.g., 2-bromo-6-methoxyquinoline) or regioisomeric trifluoromethyl analogs fails due to the non-additive steric and electronic interplay of the C4-CF₃ and C6-OCH₃ substituents. While 2-bromo-6-methoxyquinoline serves as a classic coupling partner, it lacks the C4-CF₃ group that is critical for engaging hydrophobic pockets and enhancing metabolic stability in medicinal chemistry campaigns [1]. Conversely, 2-bromo-4-(trifluoromethyl)quinoline possesses the CF₃ group but lacks the C6-methoxy donor, a modification shown to be essential for establishing key hydrogen-bonding interactions in the hinge region of certain kinases (e.g., SGK1) and for tuning the basicity and solubility profile of the core [2]. The precise positioning of the 6-methoxy group in 2-bromo-6-methoxy-4-(trifluoromethyl)quinoline also avoids the detrimental 'peri-buttressing' effect observed with 5-methoxy substitution, which renders bromo(trifluoromethyl)quinolines inert towards deprotonation [3].

Quantitative Differentiation of 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline: Comparator Evidence for Informed Procurement


Validated Scaffold for SGK1 Inhibitor Optimization: 7.8-Fold Improvement in Potency Over Parent Hit

In a hit-to-lead optimization campaign for novel SGK1 inhibitors, a series of 4-trifluoromethylquinoline derivatives was developed. The initial hit compound H1, which contained a 6-methoxy group on the quinoline core, was used as a baseline. Strategic replacement of the 6-methoxy group with a larger 6-methoxyphenylamine moiety in compound 12f resulted in a potent SGK1 inhibitor with an IC₅₀ of 0.39 μM. This represents a 7.8-fold improvement in potency over the parent compound H1 [1]. This study validates the 6-methoxy-4-(trifluoromethyl)quinoline scaffold (of which the target compound is the direct 2-bromo synthetic precursor) as a privileged starting point for generating highly potent inhibitors when elaborated at the 2-position. Procurement of the 2-bromo intermediate enables internal access to this optimized series.

Kinase Inhibition Prostate Cancer Medicinal Chemistry

Defined Regiochemical Advantage: 2-Bromo vs. 4-Bromo Trifluoromethylquinoline Reactivity

A fundamental study on steric buttressing in trifluoromethylquinolines demonstrated that while 2-bromo-4-(trifluoromethyl)quinoline is readily deprotonated at the flanked positions, the introduction of a methoxy group at the peri (5-) position impedes this reaction due to a steric buttressing effect transmitted through the CF₃ group [1]. In contrast, the target compound, 2-bromo-6-methoxy-4-(trifluoromethyl)quinoline, places the methoxy group at the meta-like 6-position, avoiding this deleterious peri-interaction. This precise regioisomerism preserves the synthetic utility of the C2-bromo handle for metal-halogen exchange or cross-coupling, which is compromised in its 5-methoxy regioisomer. Furthermore, it offers a defined reactivity advantage over the 4-bromo-2-(trifluoromethyl)quinoline regioisomer, which exhibits altered metalation behavior.

Organic Synthesis Regioselectivity Organometallic Chemistry

Verified Synthetic Platform: Divergent Access to Anticancer Quinoline-2-amines

The target compound is a key synthetic intermediate for generating 4-trifluoromethyl-6-methoxyquinolin-2-amine derivatives. A recent study synthesized a library of 17 novel derivatives using this scaffold via reactions at the C2 position [1]. Evaluation against a panel of five human cancer cell lines (K562, LNCaP, PC3, HeLa, A549) using the MTT assay revealed distinct inhibitory profiles. For example, at a concentration of 5 μmol·L⁻¹, derivative 5b achieved 42.61% growth inhibition of LNCaP prostate cancer cells, while derivative 5e achieved 41.29% inhibition of K562 leukemia cells [1]. This provides quantitative evidence of the scaffold's utility in generating biologically active compounds. In contrast, the simpler 2-bromo-6-methoxyquinoline (lacking the C4-CF₃ group) shows limited antitumor activity in analogous SAR studies, with most potent derivatives requiring additional aryl substitutions [2].

Anticancer Parallel Synthesis Proliferation Inhibition

Precursor to In Vivo Active SGK1 Inhibitors with Demonstrated Tumor Suppression

The lead compound 12f, synthesized from the 6-methoxy-4-(trifluoromethyl)quinoline scaffold (the target compound's direct de-brominated and further functionalized analog), demonstrated significant in vivo efficacy. In a PC3 prostate cancer xenograft model in BALB/c nude mice, compound 12f effectively suppressed tumor growth without inducing observable toxicity [1]. This in vivo validation is a critical differentiator, as many simpler quinoline intermediates (e.g., 2-bromo-6-methoxyquinoline) or their derivatives lack such robust in vivo proof-of-concept data. The target compound therefore provides a strategic entry point into a series with demonstrated in vivo translatability.

In Vivo Efficacy Xenograft Model SGK1 Inhibition

High-Value Application Scenarios for 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline Procurement


Kinase-Focused Lead Optimization (SGK1, DYRK1A, C-RAF)

Given its validated role as a precursor to potent SGK1 inhibitors (IC₅₀ = 0.39 μM for optimized analog 12f) [1], this compound is ideally suited for medicinal chemistry groups pursuing kinase targets where 4-trifluoromethylquinolines are privileged scaffolds (e.g., SGK1, DYRK1A, C-RAF) [2]. Procurement enables rapid, parallel synthesis of focused libraries via Buchwald-Hartwig or Suzuki coupling at the C2-bromo position, accelerating SAR exploration around the 2-amino or 2-aryl vector.

Synthesis of 'Next-Generation' Diarylquinoline (DARQ) Analogs

The scaffold's structural and electronic profile makes it a compelling intermediate for synthesizing novel analogs of diarylquinolines (DARQs) like R207910 (bedaquiline), a potent anti-tubercular agent [3]. The C4-CF₃ group can mimic or enhance the lipophilic interactions of the naphthyl/quinoline core, while the C2-bromo handle allows for the introduction of diverse aryl/heteroaryl moieties, potentially improving upon the resistance profile or physicochemical properties of first-generation DARQs.

Academic Core Facility Library Synthesis for Phenotypic Screening

For academic core facilities and screening centers, this compound represents a high-value, single building block for generating diverse compound collections. A single-step diversification reaction at the C2-position can yield libraries of 4-trifluoromethyl-6-methoxyquinolin-2-amines or 2-aryl derivatives, which have demonstrated >40% inhibition in cancer cell lines at 5 μM [4]. This efficiency in library generation maximizes chemical space exploration with minimal synthetic investment, a key metric for core facility resource allocation.

Development of Fluorinated Quinoline Probes for Chemical Biology

The C4-trifluoromethyl group is a valuable ¹⁹F NMR probe for studying ligand-protein interactions. Procurement of this intermediate allows for the synthesis of advanced chemical probes where the CF₃ group can be used to monitor binding events, conformational changes, or metabolism in complex biological milieus, without perturbing the core's recognition by the biological target [5].

Quote Request

Request a Quote for 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.